molecular formula C18H23N5O3 B12179947 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione

3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12179947
M. Wt: 357.4 g/mol
InChI Key: JQXOHGXKBQYWKB-UHFFFAOYSA-N
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Description

3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine and pyridine moieties within its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. Common synthetic routes include:

    Formation of the Piperazine Moiety: This step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.

    Spirocyclic Formation: The intermediate is then reacted with appropriate reagents to form the spirocyclic structure. This often involves cyclization reactions facilitated by catalysts or specific reaction conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacologically active agent. It may be investigated for its activity against various biological targets, including enzymes and receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological systems, including its binding affinity and specificity.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets within biological systems. The piperazine and pyridine moieties suggest potential binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-2-one share structural similarities.

    Spirocyclic Compounds: Other spirocyclic compounds, such as spiro[4.5]decane-1,3-dione, have similar core structures.

Uniqueness

The uniqueness of 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione lies in its combination of the spirocyclic structure with the piperazine and pyridine moieties. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C18H23N5O3/c24-15(13-23-16(25)18(20-17(23)26)6-2-3-7-18)22-11-9-21(10-12-22)14-5-1-4-8-19-14/h1,4-5,8H,2-3,6-7,9-13H2,(H,20,26)

InChI Key

JQXOHGXKBQYWKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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